Octafluoroadipic acid is a perfluorinated dicarboxylic acid with the molecular formula C6H2F8O4. It features a backbone of six carbon atoms with two carboxylic acid functional groups and is fully fluorinated, which imparts unique characteristics such as high stability and low reactivity. The compound is often recognized for its potential in various industrial applications due to these properties. Its molar mass is approximately 338.06 g/mol, and it has a density of about 1.5 g/cm³ .
OFAD is classified as a persistent organic pollutant (POP) due to its resistance to degradation and potential for bioaccumulation in the environment []. While data on its acute toxicity is limited, studies suggest potential chronic health effects with long-term exposure, including developmental and hormonal disruptions. OFAD exposure can occur through contaminated water, soil, or food. Due to its stability, it can remain in the environment for extended periods.
Octafluoroadipic acid can be synthesized through various methods:
Due to its unique properties, octafluoroadipic acid finds applications in several fields:
Interaction studies involving octafluoroadipic acid primarily focus on its reactivity with other chemicals rather than biological interactions. Its role as a catalyst in oxidation reactions highlights its utility in facilitating chemical transformations without undergoing significant changes itself. Further research may be needed to fully understand its interactions at the molecular level.
Octafluoroadipic acid shares similarities with other fluorinated compounds but stands out due to its specific structure and properties. Here are some similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Perfluorobutanoic Acid | C4HF7O2 | Shorter carbon chain; used in surfactants |
| Perfluorohexanoic Acid | C6HF13O2 | Longer carbon chain; known for environmental persistence |
| Perfluorosuccinic Acid | C4HF6O4 | Similar dicarboxylic structure; less fluorinated |
Octafluoroadipic acid's full fluorination and dicarboxylic structure make it particularly unique compared to these similar compounds. Its distinct properties allow for specialized applications that may not be achievable with less fluorinated analogs.
Octafluoroadipic acid is defined by the following core attributes:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₂F₈O₄ | |
| CAS registry number | 336-08-3 | |
| Molecular weight | 290.06–290.07 g/mol | |
| Density | 1.806 g/cm³ (predicted) | |
| Melting point | 132–134°C |
The compound is also known by alternative names, including perfluoroadipic acid, 2,2,3,3,4,4,5,5-octafluorohexanedioic acid, and hexanedioic acid, octafluoro-.
Key physical characteristics include:
Spectroscopic identifiers are critical for structural confirmation:
The systematic International Union of Pure and Applied Chemistry name for octafluoroadipic acid is 2,2,3,3,4,4,5,5-octafluorohexanedioic acid [1] [2]. This nomenclature follows the standard convention for naming fluorinated dicarboxylic acids, where the position of each fluorine atom is specified numerically [3] [2].
Octafluoroadipic acid is known by several alternative names in scientific literature and commercial applications. The most frequently used synonyms include perfluoroadipic acid, octafluorohexanedioic acid, and hexanedioic acid octafluoro [1] [4] [3]. Additional synonyms documented in chemical databases include perfluorohexanedioic acid, octafluorohexane-1,6-dioic acid, and hexanedioic acid 2,2,3,3,4,4,5,5-octafluoro [1] [5] [4].
The compound is also referenced using various systematic naming conventions such as hexanedioic acid octafluoro and octafluoro-hexanedioic acid [4] [6]. In some literature, it appears as adipic acid octafluoro, drawing from the common name of the parent compound adipic acid [3].
Octafluoroadipic acid has the molecular formula C₆H₂F₈O₄ [1] [4] [6]. The compound has a molecular weight of 290.06 to 290.07 grams per mole depending on the precision of calculation [4] [6] [7]. The structure consists of a six-carbon chain with carboxylic acid groups at each terminal position and eight fluorine atoms substituted on the central four carbon atoms [1] [2].
The primary Chemical Abstracts Service registry number for octafluoroadipic acid is 336-08-3 [1] [4] [6]. This compound has been assigned multiple database identifiers across various chemical information systems, as detailed in the following comprehensive identification table.
| Database/Registry | Identifier | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 336-08-3 | [1] [4] [6] |
| PubChem Compound Identifier | 67640 | [1] [7] |
| ChemSpider Identifier | 60959 | [3] |
| European Community Number | 206-407-1 | [1] [4] |
| Molecular Design Limited Number | MFCD00066405 | [4] [8] [7] |
| ChEMBL Identifier | CHEMBL1741942 | [1] |
| DSSTox Substance Identifier | DTXSID4059833 | [1] [9] |
| Reaxys Registry Number | 1813661 | [10] [11] |
| PubChem Substance Identifier | 87574250 | [10] [11] |
| Wikidata Identifier | Q81985251 | [1] [12] |
| National Science Committee Number | NSC51277 | [1] |
| Nikkaji Number | J20.400E | [1] |
The compound's structural representation is characterized by several standardized chemical notation systems. The International Chemical Identifier is InChI=1S/C6H2F8O4/c7-3(8,1(15)16)5(11,12)6(13,14)4(9,10)2(17)18/h(H,15,16)(H,17,18) [1] [2]. The corresponding International Chemical Identifier Key is AXRSOGFYDSXLQX-UHFFFAOYSA-N [1] [2] [7].
The Simplified Molecular Input Line Entry System representation for octafluoroadipic acid is C(=O)(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)O [1] [2]. This notation provides a linear representation of the molecular structure that can be processed by chemical software systems.
Octafluoroadipic acid exhibits distinct physical characteristics that aid in its identification and characterization. The compound appears as a white to almost white crystalline powder at room temperature [4] [7] [11]. The melting point ranges from 132 to 137 degrees Celsius, with most sources reporting a narrow range of 133 to 137 degrees Celsius [4] [6] [11].
| Property | Value | Unit | Reference |
|---|---|---|---|
| Molecular Weight | 290.06-290.07 | g/mol | [4] [6] [7] |
| Melting Point | 133-137 | °C | [4] [11] |
| Boiling Point | 274.4 | °C at 760 mmHg | [4] [6] |
| Density | 1.806 | g/cm³ (predicted) | [4] [6] |
| Physical State | Crystalline powder | - | [7] [11] |
| Color | White to almost white | - | [7] [11] |
| Water Solubility | Almost transparency | - | [4] [11] |
The monoisotopic mass of octafluoroadipic acid is 289.982534 daltons [3] [12]. This precise mass measurement is crucial for mass spectrometric identification and serves as a definitive identifier in analytical chemistry applications. The exact mass value of 289.98300 has also been reported in chemical databases [6].
The molecular architecture of octafluoroadipic acid consists of a six-carbon aliphatic backbone with terminal carboxylic acid groups at positions 1 and 6 [1] [2]. The central four carbon atoms (C2, C3, C4, and C5) each bear two fluorine atoms in a geminal difluoro arrangement, resulting in complete fluorination of the internal carbon chain [4] [5]. This substitution pattern creates a highly electronegative molecular framework that profoundly influences the compound's chemical and physical properties.
The molecule exhibits approximate C₂ symmetry, with the symmetry axis passing through the center of the carbon chain [6]. This symmetrical arrangement contributes to the compound's stability and influences its crystal packing behavior [7]. The structural representation can be described by the Simplified Molecular Input Line Entry System notation: C(=O)(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)O [4] [5].
The octafluoroadipic acid molecule contains eight carbon-fluorine bonds, with typical bond lengths ranging from 1.35 to 1.39 Å . These bonds represent the strongest single bonds in the molecule due to the high electronegativity of fluorine (3.98 on the Pauling scale) compared to carbon (2.55) [1] [3]. The C-F bonds exhibit highly polar character with significant charge separation (C δ+ F δ-), contributing to the molecule's overall dipole moment and electronic properties.
The geminal difluoro groups on each interior carbon atom create substantial electron withdrawal through inductive effects, stabilizing the molecular framework and increasing the acidity of the terminal carboxylic acid groups . This electron-withdrawing effect is transmitted through the carbon chain via sigma bonds, influencing the entire molecular structure.
The molecular backbone consists of five carbon-carbon single bonds with typical lengths ranging from 1.54 to 1.58 Å . These bonds are slightly shorter than standard C-C single bonds (1.54 Å) due to hyperconjugative effects and the electron-withdrawing influence of the fluorine substituents . The C-C bonds connecting the chain to the carboxyl groups exhibit lengths of 1.52-1.54 Å, reflecting the sp³-sp² hybridization difference.
Each terminal carboxylic acid group contains characteristic C=O double bonds with lengths of 1.20-1.23 Å and C-O single bonds of 1.30-1.35 Å [1] [3]. The O-H bonds in the carboxyl groups have typical lengths of 0.95-1.00 Å and represent the most readily ionizable bonds in the molecule, with a reported pKa value of 0.22 [3] [10], indicating strong acidity enhanced by the electron-withdrawing fluorine substituents.
The electron density distribution in octafluoroadipic acid is highly asymmetric, with significant electron density concentrated on the fluorine atoms and oxygen atoms of the carboxyl groups [1] [3]. The carbon atoms, particularly those bearing fluorine substituents, exhibit reduced electron density due to the strong electron-withdrawing effect of the fluorine atoms.
The molecule's electronic structure is characterized by a large highest occupied molecular orbital-lowest unoccupied molecular orbital gap, contributing to its chemical stability and resistance to oxidation . The fluorine atoms' lone pairs are tightly bound and exhibit minimal hyperconjugation with adjacent C-C bonds, maintaining the rigidity of the molecular framework.
The fluorine substituents exert a powerful inductive effect throughout the molecule, withdrawing electron density through sigma bonds and significantly enhancing the acidity of the carboxyl groups [1] [3]. This electron withdrawal stabilizes the conjugate base formed upon deprotonation, explaining the compound's strong acidic character with pKa values substantially lower than the parent adipic acid.
Resonance effects are primarily localized within the carboxyl groups, where π-electron delocalization occurs between the C=O and C-O bonds [1] [3]. The fluorinated backbone does not participate in resonance due to the absence of π-bonds and the tight binding of fluorine lone pairs.
The conformational behavior of octafluoroadipic acid is characterized by limited flexibility due to the presence of multiple C-F bonds [6]. Computational studies reveal that the preferred conformations exhibit torsional angles (τ) for the C-C-C-C backbone segments ranging from ±180° to ±160°, corresponding to anti-gauche arrangements [6].
The three primary torsional angles τ₁ (C1-C2-C3-C4), τ₂ (C2-C3-C4-C5), and τ₃ (C3-C4-C5-C6) typically adopt values near ±180°, ±167°, and ±164° respectively, indicating predominantly extended conformations [6]. The high energy barriers for rotation around C-C bonds (due to steric interactions between fluorine atoms) result in relatively rigid molecular structures.
The dihedral angle between the terminal carboxyl groups (O=C-C-C=O) ranges from ±180° to ±120°, with anti-periplanar arrangements being energetically preferred [6]. This conformational preference influences the molecule's ability to form intermolecular hydrogen bonds and affects its crystal packing behavior.
The ¹⁹F nuclear magnetic resonance spectrum of octafluoroadipic acid exhibits multiple distinct signals corresponding to different fluorine environments [4] [11]. The geminal difluoro groups on each carbon atom create unique chemical shift patterns that can be utilized for structural identification and purity analysis [12]. The chemical shifts typically occur in the range characteristic of aliphatic fluorine atoms, with specific values dependent on the local electronic environment.
¹H nuclear magnetic resonance spectroscopy reveals only the carboxyl proton signals, as all other hydrogen atoms have been replaced by fluorine [4] [11]. The chemical shifts of these protons are significantly deshielded compared to non-fluorinated carboxylic acids due to the electron-withdrawing effect of the fluorine substituents.
The infrared spectrum of octafluoroadipic acid displays characteristic absorption bands for C-F stretching vibrations, typically observed in the 1000-1300 cm⁻¹ region [3] [13]. The C=O stretching vibrations of the carboxyl groups appear at higher frequencies than in non-fluorinated analogs due to the electron-withdrawing effect of the fluorine substituents. O-H stretching vibrations are observed in the 2500-3300 cm⁻¹ region, often broadened by hydrogen bonding interactions [3] [13].
Octafluoroadipic acid crystallizes in the monoclinic crystal system, with space group C 1 2/c 1 when present as a dihydrate [7]. The crystal structure exhibits ordered arrangements of molecules stabilized by intermolecular hydrogen bonding between carboxyl groups and incorporated water molecules [7]. The unit cell parameters for the dihydrate form include a = 21.793 Å, b = 5.2544 Å, c = 10.807 Å, with β = 111.70° [7].
The crystal packing is characterized by hydrogen-bonded networks that create channels or cavities capable of accommodating guest molecules [7] [14]. This structural feature has been exploited in the design of host-guest systems and supramolecular architectures [14].
The primary intermolecular interactions in crystalline octafluoroadipic acid involve hydrogen bonding between carboxyl groups of adjacent molecules [7]. These interactions create extended networks that contribute to the material's mechanical properties and thermal stability [3] [10]. The fluorinated backbone participates in weaker van der Waals interactions, with fluorine atoms exhibiting specific contact patterns that influence the overall packing efficiency.
Irritant